molecular formula C7H7Cl2NO2S B2365734 (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride CAS No. 1934900-46-5

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride

Cat. No. B2365734
CAS RN: 1934900-46-5
M. Wt: 240.1
InChI Key: NLBFUTPESPTSSX-UHFFFAOYSA-N
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Description

“(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1934900-46-5 . Its molecular weight is 240.11 . The IUPAC name for this compound is the same as its common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Cl2NO2S/c1-5-2-6 (3-7 (8)10-5)4-13 (9,11)12/h2-3H,4H2,1H3 . This code is a unique identifier that provides information about the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Structure Studies

  • Synthesis and Ring Openings : (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride is used in the synthesis of various compounds. A study by Upadhyaya et al. (1997) discussed its use in the formation of methanesulfonates and their subsequent cyclization and hydrolyses, contributing to the understanding of chemical structures and reactivities (Upadhyaya et al., 1997).

Methodology Improvement in Synthesis

  • Methanesulfonyl Chloride Preparation : A method described by Hanai and Okuda (1977) for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6 showcases the chemical's role in refining synthetic procedures and enhancing yields (Hanai & Okuda, 1977).

Advanced Applications in Drug Development

  • Drug Synthesis and Enhancement : The compound is instrumental in the development of pharmaceuticals. Pesti et al. (2000) used it for functionalizing pyridine in the synthesis of a cognition enhancer drug candidate (Pesti et al., 2000).

Role in Understanding Chemical Kinetics

  • Kinetic Studies : Studies like those by Choi et al. (2000) focus on the solvolytic reaction of methanesulfonyl chloride, offering insights into chemical kinetics and reaction mechanisms (Choi et al., 2000).

Applications in Cancer Research

  • Antineoplastic Evaluation : Research by Shealy and Krauth (1993) explored analogues of clomesone, a compound derived from methanesulfonyl chloride, for anticancer activity, highlighting its potential in oncology research (Shealy & Krauth, 1993).

Environmental and Energy Applications

  • Methane Conversions : Kang et al. (2017) investigated the catalytic decomposition of methanesulfonyl chloride for methane conversions, demonstrating its relevance in environmental and energy research (Kang et al., 2017).

Electrochemical Applications

  • Ionic Liquid Studies : Su et al. (2001) studied the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid, showing its use in advanced material sciences (Su et al., 2001).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-5-2-6(3-7(8)10-5)4-13(9,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBFUTPESPTSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride

CAS RN

1934900-46-5
Record name (2-chloro-6-methylpyridin-4-yl)methanesulfonyl chloride
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